2-chloro-N,N-diethylbutanamide
Description
Significance of α-Chloro Amides as Versatile Synthetic Intermediates
α-Chloro amides are characterized by the presence of a chlorine atom on the carbon atom adjacent (in the alpha position) to the carbonyl group of an amide. This structural feature imparts a unique reactivity profile, making them highly valuable as intermediates in a variety of organic transformations. The chlorine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups at the α-position, leading to the synthesis of α-amino amides, α-hydroxy amides, and α-alkoxy amides, which are important structural motifs in many biologically active molecules and pharmaceuticals. researchgate.netrsc.orgacs.org
Furthermore, the electron-withdrawing nature of the adjacent amide functionality enhances the reactivity of the α-carbon, making the α-protons more acidic. This facilitates their removal by a base to form enolates, which can then participate in carbon-carbon bond-forming reactions with various electrophiles. This reactivity is fundamental to the construction of more complex molecular skeletons. Recent advancements have even demonstrated the use of α-chloro amides in photoenzymatic hydroalkylation of olefins and metal-catalyzed cross-coupling reactions, highlighting their expanding role in stereoselective and efficient synthetic methodologies. nih.gov
Overview of Butanamide Derivatives in Fine Chemical Synthesis and Methodological Development
Butanamide derivatives, the parent family to which 2-chloro-N,N-diethylbutanamide belongs, are integral to the fields of fine chemical synthesis and the development of new synthetic methods. Fine chemicals are pure, single-substance chemicals produced in relatively small quantities for specialized applications, such as in the pharmaceutical, agrochemical, and electronics industries. The butanamide scaffold offers a robust and synthetically accessible platform for the elaboration into these high-value products. azom.com
The development of novel synthetic methodologies often employs butanamide derivatives as test substrates. Their relatively simple and well-understood chemical nature allows researchers to probe the scope, efficiency, and functional group tolerance of new chemical reactions. For instance, various butanamide derivatives have been instrumental in the development of new catalysts and reaction conditions for processes like carbonylation and the synthesis of heterocyclic compounds. nih.govsioc-journal.cn The knowledge gained from studying the reactions of butanamide derivatives can then be applied to the synthesis of more complex and structurally diverse molecules, thereby advancing the broader field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-chloro-N,N-diethylbutanamide |
InChI |
InChI=1S/C8H16ClNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3 |
InChI Key |
GPRZILMALURRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(CC)CC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro N,n Diethylbutanamide and Analogous α Chloro Amides
Direct Halogenation and Acylation Strategies
The most traditional and direct methods for synthesizing α-chloro amides, including 2-chloro-N,N-diethylbutanamide, involve the formation of the amide bond from a pre-halogenated acid chloride or the direct halogenation of an amide enolate.
Chloroacetylation Reactions for Amide Synthesis
A primary and widely used method for the synthesis of α-chloro amides is the chloroacetylation of amines. This reaction involves the acylation of a primary or secondary amine with chloroacetyl chloride or a similar α-chloro acyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.
For the specific synthesis of this compound, diethylamine (B46881) would be treated with 2-chlorobutanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, or by using an excess of the amine itself.
This strategy is fundamental in industrial organic synthesis. For instance, a similar reaction between 2,6-dimethylaniline (B139824) and chloroacetyl chloride is a key step in the production of the local anesthetic lidocaine. wipo.int Various protocols exist, including methods that proceed without the addition of an external alkali by using specific solvent systems like alkanes, ethers, or esters, which can simplify the process and allow for one-pot syntheses. wipo.int Other methods describe the reaction in a biphasic system of an aqueous alkali metal salt solution and a chlorohydrocarbon solvent, into which the amine is introduced. google.com
Table 1: Examples of Chloroacetylation Reactions
| Amine | Acyl Chloride | Product |
|---|---|---|
| Diethylamine | Chloroacetyl chloride | 2-chloro-N,N-diethylacetamide |
| 2,6-Dimethylaniline | Chloroacetyl chloride | α-chloroacetyl-2,6-dimethylaniline |
Preparation of α-Chloro Amides via Redox-Neutral Umpolung Synthesis from Hydroxamates
A more recent and innovative approach to α-chloro amides involves a redox-neutral umpolung (polarity inversion) strategy starting from hydroxamates. nih.govacs.orgresearchgate.net This method circumvents the challenges of traditional enolate chemistry and provides a way to achieve α-functionalization without the need for external oxidants. nih.govacs.org
The process is described as a formal oxidation state reshuffle from the nitrogen atom to the α-carbon within the hydroxamate molecule. nih.govacs.org The reaction is facilitated by a combination of a magnesium salt and a base, such as diisopropylethylamine (DIPEA), which enables a "soft enolization" to form a key α-lactam intermediate. researchgate.net By using magnesium chloride (MgCl₂), the corresponding α-chloro secondary amide can be obtained in high yield. researchgate.net
This protocol has been shown to be robust and applicable to complex molecules, including derivatives of the drug indomethacin, nucleic acids, and natural products, demonstrating its high functional group tolerance. acs.org For example, even in the presence of reactive and enolizable ketones, the hydroxamate can be selectively converted to the α-chloro amide. nih.gov
Table 2: Redox-Neutral Umpolung for α-Chlorination of Hydroxamates
| Substrate Derivative | Product | Yield | Reference |
|---|---|---|---|
| Non-activated Hydroxamate | α-chloro secondary amide | 89% | researchgate.net |
| Indomethacin Derivative | α-chloro amide | 95% | acs.org |
| Repaglinide Derivative | α-chloro amide | 90% | acs.org |
Advanced Catalytic Approaches to C-H Functionalization
Catalytic methods that directly functionalize carbon-hydrogen (C-H) bonds represent a powerful and atom-economical frontier in organic synthesis. These strategies offer novel pathways to α-chloro amides by activating otherwise inert C-H bonds.
Site-Selective Aliphatic C-H Chlorination Utilizing N-Chloroamides
A significant advancement in C-H functionalization is the use of N-chloroamides for the site-selective chlorination of aliphatic C-H bonds. nih.govnih.gov This free-radical-based method, often initiated by visible light or a chemical initiator, can deliver alkyl chlorides with high yields and predictable selectivity. nih.govnih.govacs.org The site selectivity is governed by a combination of steric and electronic effects of the nitrogen-centered amidyl radical that acts as the hydrogen atom abstractor. acs.orgunc.edu
By carefully designing the N-chloroamide reagent, chemists can direct the chlorination to specific sites, including primary C-H bonds, which are typically less reactive. rsc.org This approach tolerates unsaturation in the substrate, a feature that poses a significant challenge for many other C-H functionalization methods. nih.gov The development of highly hindered N-chloroamides has led to some of the most selective intermolecular C-H functionalization reactions known. rsc.org
Table 3: Site-Selectivity in Aliphatic C-H Chlorination with N-Chloroamides
| Substrate | N-Chloroamide Reagent | Major Product Site | Notes | Reference |
|---|---|---|---|---|
| Methyl hexanoate | N-chloro-N-methyl-2-acetoxy-2-methylpropanamide | γ and δ positions | Poor selectivity with this reagent | acs.org |
| trans-Decalin | Hindered N-chloroamide | Secondary C-H | Highly site-selective | rsc.org |
Transition Metal-Catalyzed Directing Group Strategies (e.g., Co(III)-Catalyzed N-Chloroamide-Directed C-H Activation)
Transition metal catalysis offers another powerful avenue for C-H activation. In recent years, cobalt(III) catalysis has emerged as an effective tool for directed C-H functionalization, with N-chloroamides serving as competent directing groups. rsc.orgrsc.org The high oxidizing power of the N-Cl bond facilitates an internal oxidation catalytic pathway, enabling reactions to proceed under mild conditions, often at room temperature. rsc.org
In this strategy, the amide group of the N-chloroamide coordinates to the cobalt center, directing the C-H activation to an ortho-position on an aromatic ring or a specific position in an aliphatic chain. The resulting cobaltacycle intermediate can then react with various coupling partners, such as alkenes or alkynes, to construct complex heterocyclic scaffolds like 3,4-dihydroisoquinolones and isoquinolones. rsc.orgrsc.orgorganic-chemistry.org This methodology is noted for its broad substrate compatibility, allowing for the incorporation of diverse functionalities. rsc.orgorganic-chemistry.org More recently, this approach has been extended to the cascade C-2 amidation and C-3 chlorination of indoles, showcasing the dual reactivity of N-chloroamides as both an amidating and chlorinating agent. acs.orgnih.gov
Stereoselective and Asymmetric Synthesis of α-Chloro Amides
The synthesis of enantioenriched α-chloro amides is of great importance, as these compounds are valuable chiral building blocks for the pharmaceutical and agrochemical industries. nih.gov Several sophisticated strategies have been developed to control the stereochemistry at the α-carbon.
A cutting-edge approach involves photoenzymatic catalysis. Researchers have successfully evolved a flavin-dependent "ene"-reductase (ERED) to catalyze the coupling of α,α-dichloroamides with alkenes. nih.govnovartis.comacs.org This method produces α-chloroamides in good yields with excellent chemo- and stereoselectivity. nih.govprinceton.edu The high enantioselectivity is attributed to the precise organization of the substrates within a charge-transfer complex templated by the enzyme's active site prior to radical formation. nih.govacs.org
Another powerful strategy is the asymmetric Mannich-type reaction. This involves the reaction of a chiral N-sulfinyl imidate, specifically (Rₛ)-methyl N-tert-butanesulfinyl-2-chloroethanimidate, with various aldimines. acs.org This reaction proceeds with high anti-selectivity to afford chiral α-chloro-β-amino-N-sulfinyl imidates in high yields and excellent diastereomeric excess. These intermediates can then be readily converted into a range of other valuable chiral molecules, including β-amino-α-chloro amides and aziridine-2-carboxylic amides. acs.org
Furthermore, stereoselective syntheses can be achieved starting from α-chloroamides themselves. The enolates derived from α-chloroamides can react with aldehydes or ketones to form α,β-epoxyamides. organic-chemistry.orgnih.gov While often used to synthesize unsaturated amides through subsequent reactions with reagents like samarium diiodide, the initial epoxidation step can set stereocenters that are carried through in further transformations. organic-chemistry.org
Table 4: Asymmetric Synthesis of α-Chloro Amides
| Method | Key Reagents/Catalyst | Substrate Example | Product | Enantiomeric/Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Photoenzymatic Hydroalkylation | Evolved "ene"-reductase, light | α,α-dichloropyrrolidine amide + styrene | α-chloroamide | 65:35 er (initial), improved via evolution | nih.gov |
| Photoenzymatic Hydroalkylation | Evolved "ene"-reductase, light | 3-hydroxyl pyrrolidinyl amide + alkene | α-stereogenic chloro product | Remarkable enantioselectivity | acs.org |
Photoenzymatic Hydroalkylation for Enantioenriched α-Chloroamides
A novel and highly effective method for producing enantioenriched α-chloroamides involves the use of photoenzymatic catalysis. nih.govnovartis.com Researchers have successfully engineered a flavin-dependent "ene"-reductase to catalyze the intermolecular hydroalkylation of olefins with α,α-dichloroamides. nih.govthieme-connect.com This process is initiated by photoexcitation, which promotes a single-electron reduction of the α,α-dichloroamide by an engineered flavin hydroquinone, generating a radical intermediate. thieme-connect.com
This radical then adds to an alkene to form a new carbon-carbon bond, creating a benzylic radical. The final step involves a hydrogen atom transfer (HAT) from the flavin semiquinone to terminate the radical process, thereby furnishing the enantioenriched α-chloroamide product. nih.govthieme-connect.com Mechanistic studies suggest that the reaction proceeds through the excitation of a charge-transfer complex templated by the protein, and the precise orientation of the molecules within this complex is believed to account for the high stereoselectivity observed. novartis.comacs.org This method is significant as it expands the scope of photoenzymatic catalysis to include the formation of valuable chiral motifs for pharmaceuticals. novartis.com
Application of Chiral Auxiliaries in Amide Alkylation (e.g., Pseudoephedrine Amides)
Chiral auxiliaries represent a classical and highly reliable strategy for asymmetric synthesis. Pseudoephedrine, an inexpensive and readily available compound, has been extensively used as a practical chiral auxiliary for the asymmetric alkylation of amides. caltech.educaltech.edu Both enantiomers of pseudoephedrine can be N-acylated with carboxylic acids or their derivatives to form tertiary amides. caltech.edu
The process involves the deprotonation of the α-proton of the pseudoephedrine amide using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a (Z)-enolate. caltech.eduwikipedia.org This enolate then undergoes highly diastereoselective alkylation with various alkyl halides. The stereochemical outcome is directed by the chiral scaffold of the auxiliary; the incoming alkyl group adds syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine moiety. wikipedia.org The presence of lithium chloride is often crucial for achieving high diastereoselectivity. caltech.educaltech.edu After the alkylation step, the chiral auxiliary can be cleaved to yield enantiomerically enriched carboxylic acids, alcohols, or aldehydes. caltech.educaltech.edu
To overcome the regulatory restrictions associated with pseudoephedrine, pseudoephenamine has emerged as a versatile alternative. nih.govharvard.edu It offers comparable or even superior diastereoselectivities, particularly in the synthesis of challenging α-quaternary stereocenters. nih.gov Amides derived from pseudoephenamine also show a greater tendency to be crystalline, which can simplify purification. nih.govharvard.edu
Diastereoselective Transformations Affecting Alpha-Substituted Amides
The control of diastereoselectivity is a central theme in the synthesis of complex molecules containing multiple stereocenters. For α-substituted amides, various diastereoselective transformations have been developed. One such example is the cobalt-catalyzed [3+2] annulation of aromatic or vinylic amides with bicyclic alkenes. This reaction proceeds through a C-H activation mechanism followed by an intramolecular nucleophilic addition to the amide, yielding complex dihydroepoxybenzofluorenone derivatives with high diastereoselectivity. nih.gov
In another approach, organocatalysis has been employed for the diastereoselective and enantioselective addition of α-substituted α-nitro esters to imines. nih.gov A C2-symmetric bis(amidine) [BAM] catalyst was found to promote an anti-selective addition, providing access to α-substituted α,β-diamino esters, which are precursors to valuable α-substituted syn-α,β-diamino acids. nih.govresearchgate.net This demonstrates how catalyst control can dictate the diastereomeric outcome of a reaction, offering access to different stereoisomers from similar starting materials.
Investigations into Rotational Isomers and Stereochemical Control in Amide Synthesis
The stereochemical complexity of amide synthesis is often influenced by the presence of rotational isomers, or atropisomers, arising from restricted rotation around the amide C–N bond and, in the case of N-aryl amides, the N–Ar bond. nih.govmasterorganicchemistry.com The geometry and rotational barrier of these bonds are critical factors that can dictate the stereochemical outcome of a reaction. nih.gov
Studies on N-aryl amides have shown that these molecules can exist as a mixture of E/Z amide rotamers and N-Ar atropisomers. nih.gov The interconversion barrier between these isomers can be significant, meaning that at a given temperature, the reaction may proceed from a specific, kinetically accessible conformer. nih.govbeilstein-institut.de For example, in Hartwig asymmetric oxindole (B195798) cyclizations, the configuration of the starting axially chiral anilide often dictates the product's stereochemistry because the subsequent reactions of intermediates are faster than bond rotation. nih.gov Recently, a stereoselective synthesis of C–N atropisomeric amides was developed based on an intramolecular acyl transfer, operating under kinetic control to produce single, configurationally stable atropisomers. rsc.org This highlights how understanding and controlling rotational isomerism can serve as a powerful tool for stereochemical control in synthesis.
Derivatization and Further Transformations of α-Chloro Amides
The α-chloro amide functionality is a versatile handle for introducing a wide array of substituents. The electron-withdrawing nature of the amide group activates the α-position, making the chlorine atom a good leaving group for various transformations.
α-Arylation of Amides from α-Halo Amides via Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds, and the α-arylation of amides is a key strategy for synthesizing motifs present in many biologically active molecules. thieme-connect.de A direct approach involves the coupling of pre-formed amide enolates with aryl halides, but this can suffer from issues like di-arylation. thieme-connect.de
An alternative and highly effective strategy involves a reversal of polarity, using the cross-coupling of α-halo amides (as electrophiles) with organometallic aryl reagents (as nucleophiles). thieme-connect.de Several metal-catalyzed systems have been developed for this purpose:
Palladium-catalyzed Suzuki-Miyaura Coupling: This involves the reaction of α-halo amides with arylboronic acids or their derivatives, such as potassium aryltrifluoroborate salts. thieme-connect.de
Nickel-catalyzed Coupling: Nickel catalysts have proven effective for coupling α-chloro amides with arylboronic acids. thieme-connect.deacs.org A significant breakthrough in this area is the development of a stereoconvergent nickel-catalyzed Suzuki arylation of racemic α-chloroamides, which allows for the synthesis of enantioenriched α-aryl amides from a racemic starting material. nih.govmit.edu This method represents the first asymmetric arylation of an α-haloamide. nih.gov
Other Metals: Iron and cobalt have also been used to catalyze Kumada-Corriu cross-coupling reactions between α-halo amides and Grignard reagents. thieme-connect.de
These methods offer a robust and flexible route to α-aryl amides, which are important precursors to other valuable compounds like β-aryl amines. thieme-connect.de
Conversion of Chloride Functionality to Other Moieties (e.g., Amination, Etherification, Sulfidation)
The α-chloro group in compounds like this compound can be readily displaced by a variety of heteroatom nucleophiles, enabling access to a diverse range of α-functionalized amides. An alternative to direct substitution is the umpolung (polarity reversal) of the amide α-position. This can be achieved by activating the amide with an electrophile, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which renders the α-position electrophilic and susceptible to attack by nucleophiles. acs.org
α-Amination: The synthesis of α-amino amides, which are derivatives of amino acids, is of great interest. A metal-free, direct α-amination of amides has been developed using azides as the nitrogen source under mild conditions. acs.org This method is highly chemoselective for amides and can be used to prepare optically enriched products. acs.org Copper-catalyzed systems have also been reported for the enantioconvergent amination of α-chloro amides with aliphatic amines. nih.gov
α-Etherification: The introduction of an α-oxygen substituent can be achieved through similar strategies. Copper(I)/bis(oxazoline) catalyst systems have been shown to facilitate the etherification of α-halo amides with alcohols and phenols. nih.gov The umpolung approach also allows for the reaction of amides with oxygen nucleophiles like p-nitrophenol. acs.org
α-Sulfidation: The direct α-sulfidation of tertiary amides has been accomplished using sulfoxide (B87167) reagents (like DMSO) under electrophilic amide activation conditions. nih.govacs.org This method proceeds through the formation of an isolable sulfonium (B1226848) ion, which then yields the α-sulfide amide. nih.gov This is a practical approach as it uses readily available and stable sulfoxides instead of noxious thiols. nih.govacs.org The umpolung strategy is also effective for α-thiolation using various sulfur nucleophiles, including thiolates and thioacetate. acs.org
Synthesis of Complex Architectures Incorporating Diethylbutanamide Moieties (e.g., Calixarene (B151959) Amides, Calixpyrrole Macrocycles)
The integration of amide functionalities, such as the N,N-diethylbutanamide group, into large macrocyclic structures like calixarenes and calixpyrroles is a key strategy for creating receptors with tailored binding properties. These complex architectures are of significant interest in supramolecular chemistry.
Calixarene Amides:
Calixarenes are macrocyclic compounds that can be functionalized at their "lower rim" (phenolic hydroxyl groups) or "upper rim" (para positions of the phenol (B47542) rings). The introduction of amide groups is a common method to enhance their ion-binding capabilities. A versatile method for synthesizing such complex molecules involves the alkylation of a calix iupac.orgarene precursor with an appropriate α-chloro amide. psu.edu
For instance, a 1,3-disubstituted calix iupac.orgarene can be reacted with 2-chloro-N,N-diethylacetamide in the presence of a base like potassium carbonate (K₂CO₃) and potassium iodide (KI) in a suitable solvent such as acetone (B3395972) or acetonitrile. psu.edu This reaction, an O-alkylation, attaches the amide-containing arms to the phenolic oxygens of the calixarene core. While this example uses an acetamide (B32628), the same principle applies to the incorporation of a this compound moiety, which would yield a calix iupac.orgarene with diethylbutanamide arms. The nature of the amide groups (primary, secondary, or tertiary) can be varied to fine-tune the complexation and extraction selectivity for different cations. rsc.org
Table 1: Synthesis of Mixed Amide Calix iupac.orgarene Ligands psu.edu
| Starting Calix iupac.orgarene | Reagent | Reaction Conditions | Product Type |
|---|---|---|---|
| 25,27-bis(N,N-diethylaminocarbonylmethoxy)calix iupac.orgarene | α-chloroacetamide | K₂CO₃, KI, Acetone, Reflux | Mixed primary/tertiary amide calix iupac.orgarene |
| 25,27-bis(N,N-diethylaminocarbonylmethoxy)calix iupac.orgarene | α-chloro-N-butylacetamide | K₂CO₃, KI, Acetonitrile, Reflux | Mixed secondary/tertiary amide calix iupac.orgarene |
Calixpyrrole Macrocycles:
Calix iupac.orgpyrroles are another class of macrocycles known for their ability to bind anions and ion pairs. sdu.dk Functionalization of the calix iupac.orgpyrrole skeleton can be achieved through post-macrocyclization modifications. researchgate.net A common approach involves creating a calix iupac.orgpyrrole bearing carboxylic acid groups. These acid-functionalized macrocycles can then be activated and reacted with an amine, such as N,N-diethylamine, to form a stable amide linkage. iupac.org This library-like approach allows for the construction of a wide variety of calix iupac.orgpyrrole conjugates with diverse functionalities. iupac.org By using an amine derived from a butanamide structure, a diethylbutanamide moiety could be similarly attached.
Reductions of Amide Carbonyls in Butanamide Derivatives
The reduction of the amide carbonyl group is a fundamental transformation in organic synthesis, typically converting amides into amines. Amides are among the most stable carboxylic acid derivatives, and their reduction requires powerful reducing agents.
The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com Unlike less reactive hydrides such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce amides, including tertiary amides like N,N-diethylbutanamide. masterorganicchemistry.comcienotes.com The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize reactive intermediates and protonate the resulting amine. cienotes.com
The net result of the reduction of N,N-diethylbutanamide with LiAlH₄ is the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding tertiary amine, N,N-diethylbutanamine. This transformation is distinct from the reduction of other carbonyl compounds like ketones or esters, which yield alcohols. masterorganicchemistry.com
The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the amide carbonyl carbon. This is followed by the expulsion of an oxygen atom coordinated to the aluminum species, which forms an intermediate iminium ion. This iminium ion is then rapidly reduced by another hydride equivalent to furnish the final amine product.
Preparation of Organochalcogen Compounds from Chloroamides
Organochalcogen compounds, which contain sulfur, selenium, or tellurium, are valuable intermediates in organic synthesis. The α-chloro atom in this compound makes it a suitable electrophilic precursor for synthesizing such compounds through nucleophilic substitution.
A general approach involves the reaction of the chloroamide with a nucleophilic chalcogen species. researchgate.net For the synthesis of organoselenium compounds, a selenolate anion (RSe⁻) can be generated in situ and reacted with the chloroamide. For example, dialkyl selenides can be prepared from elemental selenium and an alkyl halide under phase-transfer catalysis conditions. researchgate.net A more direct analogy involves the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) (NaHSe), which is prepared in situ, to produce diorganoselenide compounds. mjcce.org.mk This method can be adapted for this compound, where the selenium nucleophile displaces the chloride to form a new carbon-selenium bond.
Similarly, organotellurium compounds can be synthesized. Trichlorotellanes can be prepared by reacting an alkene-containing precursor with tellurium tetrachloride. These can then be reduced to the corresponding ditellurides using a reducing agent like sodium metabisulfite.
The reactivity of the chalcogen halides generally follows the order Se > S, with reactions involving sulfur dichloride often requiring more forcing conditions, such as heating under reflux, to proceed efficiently.
Table 2: General Synthesis of Organochalcogenides from Chloroamides
| Chloroamide Substrate | Chalcogen Reagent | Product Type | Reference Reaction |
|---|---|---|---|
| 2-chloro-N-arylacetamide | NaHSe (in situ) | Diorganyl selenide | Reaction of chloro-N-arylacetamide with sodium hydrogen selenide. mjcce.org.mk |
| Analogous Chloroamide | SCl₂ | Diorganyl sulfide | Reaction requires heating to proceed. |
Synthesis of Polyfunctionalized this compound Analogues
The synthesis of more complex, polyfunctionalized analogues of this compound can be achieved by utilizing the reactivity of both the chloro group and the butanamide backbone.
One strategy involves using related butanamide structures as synthons for building heterocyclic systems. For example, 3-oxobutanamides can be reacted with various electrophilic and nucleophilic reagents to construct a wide range of polyfunctionalized heterocycles, including pyridines, thiophenes, and diazepines. researchgate.net These reactions demonstrate how the butanamide framework can serve as a versatile scaffold.
Another approach focuses on the substitution of the α-chloro group. For instance, 2-chloro-N-substituted acetamides can be reacted with nucleophiles like 2-mercaptobenzimidazole (B194830) to create more elaborate structures. This reaction proceeds via nucleophilic substitution of the chlorine atom, leading to the formation of a new carbon-sulfur bond and a polyfunctionalized acetamide derivative. A similar reaction pathway is applicable to this compound, allowing for the introduction of various functional groups at the α-position.
Furthermore, arylsulfonamide-based scaffolds bearing N,N-diethyl substituted amide moieties have been synthesized. scialert.net These syntheses showcase methods for creating complex molecules that incorporate the N,N-diethylamide group, which can serve as versatile intermediates for the development of diverse bioactive compounds. scialert.net
Mechanistic Investigations and Reactivity Studies of α Chloroamides
Radical Pathways in C-H Chlorination and Amidation
Radical reactions offer a powerful strategy for the functionalization of otherwise inert C-H bonds. In the context of α-chloroamides, radical pathways are particularly relevant for cyclization and chlorination reactions. The process often begins with the generation of a radical species, which can then participate in a cascade of events leading to the final product.
One key pathway involves the photoinduced mesolytic cleavage of the C-Cl bond in α-chloroamides. acs.orgnih.gov This homolytic cleavage generates an α-amido radical intermediate. This electrophilic carbon-centered radical is capable of reacting with various radical acceptors, such as alkenes. ub.edu For instance, in the presence of a suitable alkene moiety within the same molecule, this radical can undergo an intramolecular cyclization, forming a new carbon-carbon bond and generating a cyclic product, typically a lactam. acs.orgnih.govub.edu The reaction is often terminated by a hydrogen atom transfer (HAT) from a suitable donor, regenerating a stable molecule. acs.orgnih.gov
The generation of nitrogen-centered radicals from N-haloamines or N-haloamides also plays a crucial role in C-H functionalization. scientificupdate.comlibretexts.org For example, the Hofmann-Löffler-Freytag reaction involves the formation of a nitrogen radical from a protonated N-haloamine upon exposure to light or heat. libretexts.org This nitrogen radical can then abstract a hydrogen atom from a remote carbon center (typically at the δ-position) via an intramolecular 1,5-hydrogen atom transfer (HAT) through a stable six-membered ring transition state. libretexts.org This generates a carbon-centered radical, which then reacts with a halogen radical to form a haloalkane. Subsequent intramolecular nucleophilic substitution leads to the formation of a pyrrolidine (B122466) ring. While this classic reaction focuses on N-haloamines, related principles apply to amidyl radicals derived from N-chloroamides, which can also participate in HAT-based radical-chain chlorinations. nih.gov
Recent advancements have utilized aminium radicals, generated from N-chloroamines, as powerful intermediates for selective C-H chlorination. nih.govtorvergata.it These highly electrophilic radicals can abstract hydrogen atoms from C-H bonds, with selectivity often governed by a combination of steric and polar effects. nih.govtorvergata.it This radical-chain process allows for the functionalization of a broad range of substrates under relatively mild, photochemically initiated conditions. torvergata.it
| Radical Intermediate | Generation Method | Key Reaction Type | Typical Product |
| α-Amido radical | Photoinduced C-Cl bond cleavage | Intramolecular cyclization | Lactams acs.orgnih.gov |
| Nitrogen radical (aminyl/amidyl) | Homolytic cleavage of N-Cl bond | Intramolecular HAT | Pyrrolidines, Chloroalkanes libretexts.org |
| Aminium radical cation | Protonation of N-chloroamine | Intermolecular HAT | Chloroalkanes nih.govtorvergata.it |
Dichotomous Reactivity of Organic N-Chloramines (Oxidant and Substrate Roles)
Organic N-chloramines exhibit a fascinating dichotomous reactivity, capable of acting as both oxidants (electrophiles) and radical precursors (substrates for radical generation). This dual role is central to their utility in C-H functionalization reactions.
In their role as oxidants, N-chloramines can be powerful electrophiles. scientificupdate.com The nitrogen-chlorine bond is polarized, with the chlorine atom bearing a partial positive charge, making it susceptible to nucleophilic attack. This electrophilic character is exploited in various transformations. For instance, protonated N-chloroamines, or N-Cl-ammonium salts, are potent electrophiles in ionic chemistry. nih.govtorvergata.it
Conversely, under photochemical or thermal conditions, the N-Cl bond can undergo homolytic cleavage to generate a nitrogen-centered radical (aminyl or aminium radical) and a chlorine radical. scientificupdate.comlibretexts.org In this capacity, the N-chloramine acts as a substrate for radical generation. These generated radicals are key intermediates in HAT processes for C-H chlorination. nih.govtorvergata.it The aminium radical, in particular, is a highly reactive species that can selectively abstract a hydrogen atom from an organic substrate, initiating a radical chain reaction that propagates chlorination. nih.govtorvergata.it This reactivity can be tuned by altering the steric and electronic properties of the amine precursor. scientificupdate.comtorvergata.it
The balance between these two pathways—ionic versus radical—can often be controlled by the reaction conditions, such as the presence of acid, light, and the nature of the solvent. nih.govtorvergata.it For example, the use of strong acids can promote the formation of N-Cl-ammonium salts, favoring their electrophilic character, while photochemical conditions can divert the reactivity towards a radical manifold. torvergata.it
Directed C-H Amidation and Chlorination Mechanisms
Achieving site-selectivity in C-H functionalization is a significant challenge in organic synthesis. One of the most powerful strategies to overcome this is the use of directing groups, which position a catalyst or reagent in proximity to a specific C-H bond. nih.govumich.edu Amide groups, including α-chloroamides, can serve as competent directing groups in transition metal-catalyzed C-H activation reactions. nih.gov
In palladium-catalyzed reactions, for example, the amide's carbonyl oxygen or nitrogen atom can coordinate to the metal center. nih.gov This chelation event brings the palladium catalyst close to a specific C-H bond (often at the ortho-position of an aryl group or a γ-C(sp³) bond), facilitating its cleavage in a process known as cyclometalation. nih.govhbni.ac.in This step, which is often rate-determining, forms a stable palladacycle intermediate. This intermediate can then react with various coupling partners or oxidants to install a new functional group, such as an amine (amidation) or a chlorine atom (chlorination), before the active catalyst is regenerated. nih.govhbni.ac.in
Radical-mediated processes can also achieve directed C-H functionalization. Amine derivatives like sulfamides can act as directing groups for intermolecular chlorine transfer at remote C(sp³) centers. rsc.org Following the generation of a sulfamidyl radical, it can preferentially engage in a 1,6-hydrogen-atom transfer (HAT) through a seven-membered transition state to abstract a hydrogen from the γ-position. This generates a carbon-centered radical that is subsequently chlorinated in a chain-propagation mechanism. rsc.org A similar principle applies to sulfamate (B1201201) esters, which can direct chlorination to the γ-position via a 1,6-HAT process involving a nitrogen-centered radical. nih.gov
| Strategy | Directing Group | Mechanism | Selectivity |
| Transition Metal Catalysis | Amide | Chelation-assisted C-H activation / Cyclometalation | Ortho-aryl, γ-alkyl nih.gov |
| Radical-Mediated Transfer | Sulfamide / Sulfamate Ester | Intramolecular 1,6-Hydrogen Atom Transfer (HAT) | γ-C(sp³) rsc.orgnih.gov |
Amide Activation Mechanisms (e.g., Keteniminium Salt Formation from Tertiary Amides)
Amides are generally stable and unreactive functional groups due to the resonance stabilization of the N-C=O system. nih.gov To engage them in reactions such as nucleophilic addition, the amide bond must first be activated. A common strategy for activating tertiary amides, including α-chloro-N,N-dialkylamides, is their conversion into highly electrophilic keteniminium salts. researchgate.netchemrxiv.org
The most widely used method for generating keteniminium salts involves the reaction of a tertiary amide with a strong electrophilic activating agent, such as triflic anhydride (B1165640) (Tf₂O). researchgate.netchemrxiv.org The mechanism proceeds through several steps:
O-Acylation: The amide oxygen acts as a nucleophile, attacking the triflic anhydride to form a transient O-triflyliminium triflate intermediate. This is an electrophilic activation of the amide. researchgate.net
Deprotonation: A non-nucleophilic base, such as collidine, removes a proton from the α-carbon. researchgate.net
Elimination: The resulting intermediate undergoes elimination of the triflate group to form the desired keteniminium salt. researchgate.net
These keteniminium salts are potent electrophiles and versatile intermediates in organic synthesis. researchgate.netbohrium.com They readily undergo cycloaddition reactions with olefins and alkynes and react with a variety of carbon-based nucleophiles. researchgate.netbohrium.com This activation strategy effectively transforms the typically unreactive amide into a powerful building block for constructing complex molecular architectures. bohrium.com
Computational Probing of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving α-chloroamides and related species. chemrxiv.orgresearchgate.net These studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetic barriers that govern reaction rates and selectivity. chemrxiv.orgugent.be
For instance, DFT calculations have been extensively used to investigate the formation of keteniminium salts from tertiary amides. researchgate.netchemrxiv.org These studies have compared different potential mechanisms and have shown that the activation barrier for the initial O-sulfonylation of the amide is a critical factor. researchgate.net Computational models can also predict the effect of different substituents on the amide, showing that electron-donating groups can lower the activation barrier by increasing the electron density on the amide's carbonyl oxygen, thereby facilitating the initial activation step. chemrxiv.org
In the realm of radical reactions, computational methods have been used to calculate free energy profiles for processes like the radical cyclization of α-chloroamides. acs.orgnih.gov These calculations can determine the relative stability of prochiral intermediates and transition states, helping to explain the origin of enantioselectivity in biocatalytic reactions. acs.orgnih.gov By modeling the reaction in the presence of an enzyme, researchers can quantify the stabilizing effects of the protein environment on intermediates and transition states. nih.gov Such computational probing can reveal that selectivity is not always determined by direct interaction with the catalyst but can be influenced by the conformational preferences of the substrate itself upon binding. nih.gov
| Reaction Studied | Computational Method | Key Insights Gained |
| Keteniminium Salt Formation | Density Functional Theory (DFT) | Elucidation of multi-step mechanism, substituent effects on activation barriers. researchgate.netchemrxiv.org |
| Radical Cyclization of α-Chloroamides | Molecular Dynamics (MD), QM/MM | Determination of free energy profiles, origin of enantioselectivity, enzyme-substrate interactions. acs.orgnih.gov |
| Gold-Catalyzed Cycloadditions | Density Functional Theory (DFT) | Identification of catalytic cycle intermediates, prediction of regioselectivity. researchgate.net |
Computational and Theoretical Studies on α Chloroamide Systems
Quantum Chemical Calculations for Conformational Analysis and Stability (e.g., AM1, PM3 Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stability of different conformers of α-chloroamides. Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are particularly useful for this purpose due to their balance of computational speed and reasonable accuracy for organic molecules. unipd.itmpg.de
These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, a simplified version of Hartree-Fock theory, and are parameterized using experimental data to reproduce properties like heats of formation. uni-muenchen.de For a molecule like 2-chloro-N,N-diethylbutanamide, these calculations can predict the rotational barriers around the C-N amide bond and the C-C bonds of the diethyl and butyl groups, identifying the most stable (lowest energy) conformations.
Research has shown that while these methods are broadly applicable, they have specific characteristics. For instance, the PM3 method sometimes overestimates the planarity of the amide nitrogen, while AM1 may be more accurate in this regard. uni-muenchen.de To address such known issues, corrections can be applied, such as a molecular mechanics term for the amide linkage in the PM3(MM) variant. uni-muenchen.de The stability of α-chloroamides is influenced by steric hindrance between the substituents on the nitrogen and the α-carbon, as well as electronic effects stemming from the chlorine atom and the amide group.
Table 1: Comparison of Semi-Empirical Methods for Amide Conformational Analysis
| Method | Basis | Key Features | Application to α-Chloroamides |
| AM1 | NDDO | Developed by Dewar's group, it improves upon the earlier MNDO method, particularly in reproducing hydrogen bonds. mpg.de | Used to calculate heats of formation and analyze rotational barriers and conformational stability. |
| PM3 | NDDO | A reparameterization of the AM1 model, often providing better results for certain geometries. mpg.deuni-muenchen.de | Can predict equilibrium geometries and assess the pyramidalization of the amide nitrogen. uni-muenchen.de |
Electronic Structure Analysis and Substituent Effects (e.g., Mulliken Charges, Hammett Correlations)
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Mulliken population analysis, a method to assign partial atomic charges, can be calculated using quantum mechanical methods to quantify the electron distribution across the molecule. arxiv.org In an α-chloroamide, the electronegative chlorine and oxygen atoms are expected to have negative partial charges, while the adjacent carbonyl carbon and α-carbon will be electrophilic, bearing positive partial charges. This charge distribution is critical for understanding its susceptibility to nucleophilic attack.
Substituent effects can be quantitatively analyzed using Hammett correlations, which represent a linear free-energy relationship. ic.ac.uk This approach correlates reaction rates or equilibrium constants for a series of related compounds with substituent constants (σ). Studies on related systems have shown a linear correlation between calculated Mulliken charges at a reaction center (like the carbonyl carbon) and the Hammett σ values of substituents. semanticscholar.org For α-chloroamides, introducing different substituents on the amide nitrogen or the alkyl chain would alter the electronic properties. Electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon, while electron-donating groups would decrease it.
A study on H-bonding parameters calculated theoretical values for compounds closely related to this compound, which reflect the underlying electronic structure.
Table 2: Calculated H-Bonding Parameters for Related Amides
| Compound | pHα2 | QMN | QMN2 |
|---|---|---|---|
| N,N-Diethylbutanamide | 0.704 | -0.357 | - |
| 1-Chloro-N,N-diethylacetamide | 0.621 | -0.336 | -0.446 |
Data sourced from a study on calculated hydrogen bonding parameters. ljmu.ac.uk pHα2 represents H-bond donor acidity, while QMN and QMN2 represent H-bond acceptor basicity.
Molecular Modeling and Docking Simulations for Structure-Activity Relationship Elucidation in Amide-Based Scaffolds
Molecular modeling and docking are powerful computational tools used to investigate how amide-containing molecules, including α-chloroamides, might interact with biological macromolecules like enzymes or receptors. frontiersin.org This is crucial for elucidating structure-activity relationships (SAR), which explain why certain structural features lead to higher biological activity. mdpi.commdpi.com
Docking simulations predict the preferred orientation and binding affinity of a ligand (e.g., this compound) within the active site of a target protein. mdpi.com The process involves generating multiple conformations of the ligand and scoring them based on how well they fit into the binding pocket and the types of intermolecular interactions they form. frontiersin.orgresearchgate.net Key interactions for amide scaffolds often include:
Hydrogen bonds between the amide oxygen (acceptor) or N-H group (donor, if present) and amino acid residues. mdpi.com
Hydrophobic interactions involving the alkyl groups (the diethyl and butyl groups).
Halogen bonds , where the chlorine atom can act as an electrophilic region, interacting with a nucleophilic site on the protein.
By comparing the docking scores and binding modes of a series of related amides, researchers can build models that explain their observed biological activities. For example, studies on other amide-based inhibitors have successfully used docking to rationalize why certain substituents enhance potency, often by enabling additional favorable contacts within the protein's active site. mdpi.commdpi.combohrium.com Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic stability of the ligand-protein complex over time. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Amide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For amide derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com
The process begins with a dataset of amide compounds with known activities. researchgate.net For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as partial charges, dipole moment, and orbital energies. nih.gov
Physicochemical descriptors: Like lipophilicity (logP). nih.gov
Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector regression (SVR) and random forest (RF), are then used to build an equation that links these descriptors to the observed activity. nih.govfrontiersin.org The predictive power and robustness of the resulting QSAR model are evaluated using statistical parameters like the squared correlation coefficient (r²) for the training set and the cross-validated squared correlation coefficient (q²). frontiersin.orgmdpi.com Successful QSAR models have been developed for various classes of amide derivatives, demonstrating the utility of this approach in rational drug and pesticide design. nih.govresearchgate.netplos.org
Table 3: Common Approaches in QSAR Modeling for Amide Derivatives
| Method/Technique | Description | Statistical Validation | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | A linear method to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors). | r², F-test | researchgate.net |
| Support Vector Regression (SVR) | A non-linear machine learning method that finds a function to predict activity, effective in high-dimensional spaces. | q², RMSE | nih.govfrontiersin.org |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. | r², RMSE | nih.govfrontiersin.org |
| Genetic Algorithm (GA) | An optimization technique used for selecting the most relevant descriptors to include in the QSAR model. | - | researchgate.net |
Analytical and Spectroscopic Characterization Methodologies for 2 Chloro N,n Diethylbutanamide and Its Analogues
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-chloro-N,N-diethylbutanamide by providing detailed information about its functional groups, connectivity, and the chemical environment of its atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide and alkyl halide moieties.
The most prominent feature in the IR spectrum of a tertiary amide like this compound is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide group is expected to be observed in the region of 1250-1350 cm⁻¹. Furthermore, the presence of the chlorine atom introduces a C-Cl stretching band, which for alkyl chlorides, is typically found in the 600-800 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethyl and butyl groups will be visible just below 3000 cm⁻¹.
For comparison, the related compound 2-chloro-N,N-diethylacetamide shows a strong C=O stretch. nist.govnih.gov Similarly, other N,N-disubstituted amides exhibit this characteristic strong absorption band. jocpr.comnih.gov
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (Amide) | C=O Stretch | 1630 - 1680 | Strong |
| Amine (Amide) | C-N Stretch | 1250 - 1350 | Medium |
| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |
| Alkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. nih.gov Both ¹H and ¹³C NMR provide information on the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons in the N,N-diethyl groups and the 2-chlorobutanamide backbone. Due to the restricted rotation around the amide C-N bond, the two ethyl groups may be non-equivalent, leading to separate signals for their methylene (B1212753) (N-CH₂) and methyl (CH₃) protons. The methylene protons would appear as complex multiplets or quartets, while the methyl protons would be triplets.
The protons on the butanamide chain would also give characteristic signals. The proton at the chlorine-bearing carbon (α-carbon) would appear as a triplet or multiplet at a downfield chemical shift (typically 4.0-4.5 ppm) due to the deshielding effect of the adjacent chlorine and carbonyl groups. The adjacent methylene protons (β-carbon) would be a multiplet, and the terminal methyl group (γ-carbon) would be a triplet.
In an analogue, 2-(azidomethyl)-2-chloro-N,N-diethylbutanamide, the protons of the N,N-diethyl groups also show complex patterns consistent with this type of structure. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. oregonstate.edu For this compound, distinct signals are expected for the carbonyl carbon, the carbon bearing the chlorine atom, the two carbons of the non-equivalent ethyl groups, and the remaining carbons of the butanamide chain. The carbonyl carbon is typically the most downfield signal, appearing around 170 ppm. The carbon atom bonded to the chlorine (C-Cl) would be found in the range of 50-65 ppm. The carbons of the N-ethyl groups would appear in the aliphatic region, as would the other carbons of the butanamide chain.
For the related compound 2-chlorobutane, the carbon attached to the chlorine appears at approximately 60 ppm, and the other carbons of the butyl chain are found at upfield shifts. docbrown.info The ¹³C NMR spectrum of 2-chloro-N,N-diethylacetamide shows the carbonyl carbon at around 166 ppm and the chloro-substituted carbon at about 42 ppm. nih.govchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| N-C H₂CH₃ | ~3.3 (multiplet) | ~40-43 |
| N-CH₂C H₃ | ~1.1 (triplet) | ~12-14 |
| C =O | - | ~170 |
| C H(Cl) | ~4.2 (triplet) | ~55-65 |
| CH(C H₂)CH₃ | ~2.0 (multiplet) | ~30-35 |
| CH₂C H₃ | ~1.0 (triplet) | ~10-12 |
Mass Spectrometry (MS, GC-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns. rsc.org When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2).
Common fragmentation pathways for amides include α-cleavage to the carbonyl group. A prominent fragment would likely correspond to the loss of the chlorine atom. Another characteristic fragmentation would be the McLafferty rearrangement if structurally feasible, and cleavage of the N-ethyl groups. For N,N-diethylamides, a fragment ion at m/z 100, corresponding to [CH₂=N(CH₂CH₃)₂]⁺, is often observed. The mass spectrum of the analogue N,N-diethylbutanamide shows a base peak at m/z 58. nih.gov
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) in a pure sample. This data is crucial for confirming the empirical formula of a newly synthesized compound. The calculated elemental composition for this compound (C₈H₁₆ClNO) is compared with the experimentally determined values. A close match between the found and calculated values is a strong indicator of the sample's purity and correct elemental composition.
Table 3: Elemental Analysis Data for this compound (C₈H₁₆ClNO)
| Element | Symbol | Atomic Weight | Molecular Weight | Calculated % |
| Carbon | C | 12.01 | 177.69 | 54.08% |
| Hydrogen | H | 1.01 | 177.69 | 9.08% |
| Chlorine | Cl | 35.45 | 177.69 | 19.95% |
| Nitrogen | N | 14.01 | 177.69 | 7.88% |
| Oxygen | O | 16.00 | 177.69 | 9.00% |
Note: The calculated percentages are based on the molecular formula C₈H₁₆ClNO. jocpr.com
Advanced Structural Characterization (e.g., X-ray Diffraction for Related Amides)
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. While there are no published crystal structures for this compound, studies on related N,N-diethylamide derivatives have been performed. researchgate.netnih.gov These studies reveal important structural features, such as the planarity of the amide group and the specific conformations adopted by the diethylamino substituents. Such an analysis for this compound would precisely determine the stereochemistry at the chiral center (C2) and the rotational conformation around the C-N amide bond.
Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. researchgate.netresearchgate.netosti.gov A sample is spotted on a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The compound's retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound and solvent system. Different solvent systems, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), can be used to achieve optimal separation. reachdevices.com Visualization of the spots on the TLC plate can be achieved using UV light (if the compound is UV-active) or by staining with a chemical reagent, such as potassium permanganate (B83412) or iodine vapor. epfl.ch
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N,N-diethylbutanamide, and what are their key considerations?
- Methodology : Two primary approaches are derived from alkylation strategies:
- Direct alkylation : Reacting 2-chloro-N,N-diethylamine with butanoyl chloride in a polar aprotic solvent (e.g., toluene) under reflux conditions. This method is efficient for smaller alkyl groups but may face steric hindrance with bulkier substituents .
- Three-step synthesis : Begins with 2-(diethylamino)ethanol, which undergoes chlorination followed by sequential alkylation steps. This method circumvents steric limitations and allows for tailored N-substitutions .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent choice (e.g., toluene for reflux stability). Purification via recrystallization or column chromatography is critical to isolate high-purity products .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Spectroscopic techniques :
- NMR : H and C NMR confirm substituent positions. For example, the chloro group at C2 causes deshielding of adjacent protons (~δ 4.2 ppm), while diethylamide protons appear as triplets (~δ 1.1–1.3 ppm) .
- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~550–600 cm (C-Cl) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns identify structural motifs (e.g., loss of Cl or diethylamine groups) .
- X-ray crystallography : Reveals non-planar conformations, dihedral angles between substituents, and steric interactions influencing reactivity .
Advanced Research Questions
Q. What strategies mitigate steric hindrance in the alkylation steps during synthesis of this compound?
- Steric mitigation :
- Alternative reagents : Use iodoalkanes instead of bromo/chloro derivatives for improved reactivity in bulky environments .
- Stepwise alkylation : Introduce smaller alkyl groups first (e.g., methyl) before adding larger substituents to reduce steric clash .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, facilitating reactions under milder conditions .
- Validation : Monitor reaction efficiency via C NMR to track substituent incorporation and quantify yields using HPLC-MS .
Q. How does this compound interact with biological targets, and what methodologies assess its inhibitory effects?
- Hypothesized mechanism : Structural analogs (e.g., 2-chloro-N,N-diphenylacetamide) inhibit cyclooxygenase (COX) enzymes via competitive binding to the active site, reducing prostaglandin synthesis .
- Methodologies :
- In vitro assays : Measure IC values against COX-1/COX-2 using fluorometric or colorimetric kits (e.g., prostaglandin H conversion assays) .
- Molecular docking : Simulate binding interactions using software like AutoDock Vina to predict affinity for enzymatic pockets .
- In vivo models : Evaluate anti-inflammatory activity in rodent models (e.g., carrageenan-induced paw edema) with dose-response curves to identify therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
